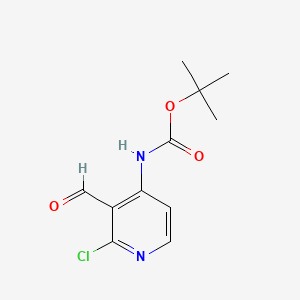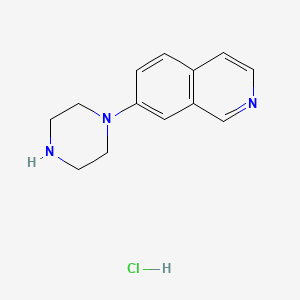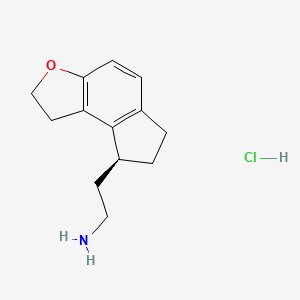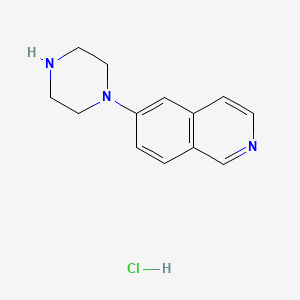
叔丁基(2-氯-3-甲酰基吡啶-4-基)氨基甲酸酯
描述
“tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate”, also known as “N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester”, is a chemical compound used as a reagent in the synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is C11H13ClN2O3 . The exact mass is 256.06100 .Physical and Chemical Properties Analysis
The density of “tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is 1.314g/cm3 . It has a boiling point of 332℃ . The flash point is 155℃ .科学研究应用
氯二乙炔和碘二乙炔衍生物的同晶晶体结构:本研究将叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯讨论为一个同晶化合物家族的新成员。这些二乙炔中的分子通过涉及同一羰基的二叉 N—H⋯O 氢键和 C—X⋯O 卤素键连接 (Baillargeon et al., 2017).
两个 Z′=2 和 3 的氨基甲酸酯衍生物:本文重点介绍叔丁基氨基甲酸酯衍生物的结构表征,通过 Hirshfeld 表面和二维指纹图揭示相互作用的性质。晶体堆积显示各种氢键的相互作用,将分子组装成三维结构 (Das et al., 2016).
DTBB 催化的 N-(氯甲基) 氨基甲酸酯的锂化制备 α-氨基甲基锂:本研究描述了 O-叔丁基-N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和亲电试剂的反应,生成官能化氨基甲酸酯。该研究突出了合成取代的 1,2-二醇的潜力 (Ortiz et al., 1999).
(R)-叔丁基苄基(1-((叔丁基二甲基甲硅烷基)氧基)丁-3-炔-2-基)氨基甲酸酯的合成研究:本文报道了天然产物茉莉花素 B 的中间体的合成,展示了其对人癌细胞系的细胞毒活性 (Tang et al., 2014).
邻羟基芳基氨基酮的光氧化还原级联反应:本研究介绍了使用叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯的光氧化还原催化胺化反应。这为在温和条件下组装一系列 3-氨基色酮建立了一条新途径 (Wang et al., 2022).
酰氯介导的叔丁基((S)-1-((R)-氧代-2-苯乙基)氨基甲酸酯的合成:本研究描述了一种叔丁基氨基甲酸酯衍生物的高产制备方法,重点是有效的拆分和在产率和简单性方面优于以前方法的显著优势 (Li et al., 2015).
安全和危害
“tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
作用机制
Target of Action
It is known that boc-protected amines are commonly used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
The compound contains a BOC-protected amino group . BOC, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It is used to protect amino groups, which are particularly reactive. The BOC group can be removed under acidic conditions, revealing the amino group . This suggests that the compound may interact with its targets by binding to them through its amino group once the BOC group has been removed.
Pharmacokinetics
The pharmacokinetic properties of the compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . Its lipophilicity, as indicated by various Log P values, suggests it has good membrane permeability .
Action Environment
Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the removal of the BOC group occurs under acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other substances, could also potentially affect the compound’s stability and activity .
属性
IUPAC Name |
tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFPXDHWTUUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681005 | |
| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893423-62-6 | |
| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)


![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)



![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)


